alpha-(Ethoxycarbonothioylthio)-4'-chloroacetophenone
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Overview
Description
Alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone is an organic compound that features a unique combination of functional groups, including an ethoxycarbonothioylthio group and a chloro-substituted acetophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone typically involves the reaction of 4’-chloroacetophenone with ethoxycarbonothioylthio reagents under controlled conditions. One common method involves the use of ethyl chloroformate and sodium thiolate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioester group to a thiol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
Alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone can be compared with other similar compounds, such as:
Alpha-(Ethoxycarbonothioylthio)-acetophenone: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4’-Chloroacetophenone: Lacks the ethoxycarbonothioylthio group, resulting in different chemical properties and applications.
Ethoxycarbonothioylthio-benzene:
The unique combination of functional groups in alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone distinguishes it from these related compounds, providing it with distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
O-ethyl [2-(4-chlorophenyl)-2-oxoethyl]sulfanylmethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2S2/c1-2-14-11(15)16-7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQUVHPLGHBMCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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